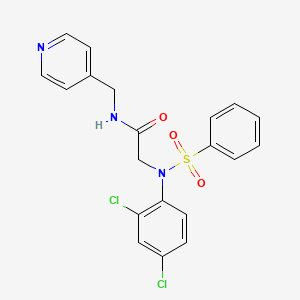
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzenesulfonamide, also known as TMB-PS, is a chemical compound that has been widely used in scientific research due to its unique properties. TMB-PS is a sulfonamide compound that contains a benzodioxin ring and a trimethylbenzene group. This compound has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Wirkmechanismus
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins in the body. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in the regulation of acid-base balance in the body. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzenesulfonamide has also been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression.
Biochemical and physiological effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzenesulfonamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzenesulfonamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzenesulfonamide has also been shown to have anti-inflammatory and neuroprotective effects. In vivo studies have shown that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzenesulfonamide can reduce the severity of Parkinson's disease symptoms in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzenesulfonamide in lab experiments is its unique chemical structure, which allows it to interact with specific enzymes and proteins in the body. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzenesulfonamide is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzenesulfonamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzenesulfonamide. One area of research is the development of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzenesulfonamide derivatives with improved drug-like properties, such as increased solubility and bioavailability. Another area of research is the identification of new targets for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzenesulfonamide inhibition, which could lead to the development of new therapies for various diseases. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzenesulfonamide could be used as a building block for the synthesis of new materials with unique properties, such as self-healing materials or materials with enhanced conductivity.
Synthesemethoden
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzenesulfonamide in a pure form.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzenesulfonamide has been used in a wide range of scientific research applications, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzenesulfonamide has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzenesulfonamide has been used as a probe to study the structure and function of proteins and enzymes. In materials science, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzenesulfonamide has been used as a building block for the synthesis of new materials with unique properties.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-11-8-12(2)17(13(3)9-11)23(19,20)18-14-4-5-15-16(10-14)22-7-6-21-15/h4-5,8-10,18H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHPUKCTTCNISQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-chlorophenyl)-N-isobutyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5730996.png)

![2-[(2-bromobenzyl)thio]-N-phenylacetamide](/img/structure/B5731012.png)




![3-[(3-chloro-4-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5731033.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5731067.png)


![4-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B5731084.png)